![molecular formula C12H11N3O B13195509 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile is a spirocyclic compound that features a unique structure combining an indole and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile typically involves a [3+2] cycloaddition reaction. One common method includes the condensation of N-methylglycine, isatin, benzaldehyde, and cyanoacetylphthalazine in ethanol under reflux conditions for 2 hours . The reaction is chemo-, stereo-, and regioselective, leading to the formation of the desired spiro-pyrrolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spiro-pyrrolidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein-protein interactions, such as the MDM2/p53 interaction, which is crucial in regulating the cell cycle and apoptosis . The compound’s spirocyclic structure allows it to fit into binding pockets of target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirotryprostatins A and B: These compounds also feature a spiro-pyrrolidine-oxindole core and exhibit similar biological activities.
Horsfiline: Another spirocyclic compound with notable anticancer properties.
MI-773: A spiro-oxindole derivative currently in clinical trials for breast cancer.
Uniqueness
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile stands out due to its specific combination of an indole and pyrrolidine ring, which imparts unique chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16/h1-4,8,14H,6-7H2,(H,15,16) |
InChI-Schlüssel |
OWISKWPQNNOZGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




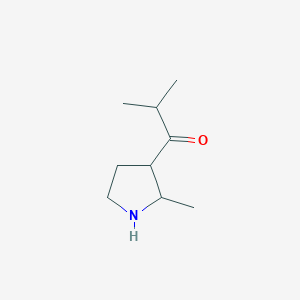
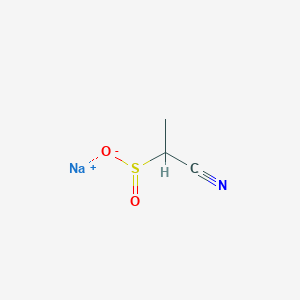
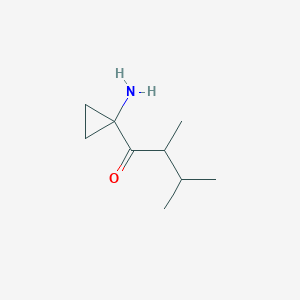

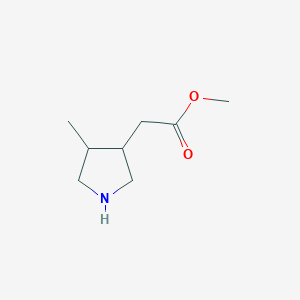
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
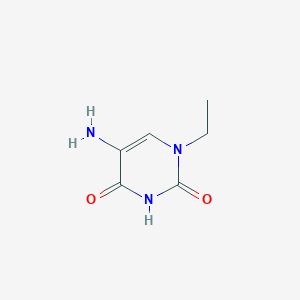

![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)


![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
